molecular formula C15H11Cl2FO3 B1454316 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-59-2

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1454316
CAS No.: 1160260-59-2
M. Wt: 329.1 g/mol
InChI Key: BOLNYLJMKZGOJH-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl chloride group attached to a methoxybenzyl group via an oxygen atom . The benzyl group is further substituted with chloro and fluoro groups .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.13 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Overview

The specific compound, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, was not directly identified in the current literature review focused on scientific research applications. However, insights into related chemical entities and methodologies provide context for understanding its potential applications. This summary explores research findings on related chemicals, highlighting their roles and implications in various fields, including environmental studies, pharmaceuticals, and advanced materials synthesis.

Environmental Impacts and Analysis

Research on parabens, compounds structurally related to the query chemical, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives, exhibit weak endocrine-disrupting properties. Despite effective wastewater treatments, they persist at low levels in effluents and are ubiquitous in surface water and sediments. The study emphasizes the need for further research on their halogenated by-products, which are more stable and potentially more toxic (Haman et al., 2015).

Antioxidant Activity and Pharmaceutical Applications

Research on antioxidants showcases the importance of chemical entities in medical and pharmaceutical fields. A comprehensive review of antioxidant activity determination methods offers insights into evaluating chemical compounds' capacity to counteract oxidative stress, relevant to the potential applications of this compound in pharmaceutical formulations (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Environmental Remediation

The enzymatic treatment of organic pollutants, with the aid of redox mediators, represents a significant application area. Compounds like this compound could potentially serve as intermediates or catalysts in such processes, highlighting the versatility of organochlorine compounds in environmental remediation efforts (Husain & Husain, 2007).

Synthesis of Heterocycles and Pharmaceuticals

The synthesis and evaluation of isoxazolone derivatives, which share reactive functional groups with the query compound, underscore the relevance in developing pharmaceuticals and organic materials. These chemical transformations provide a foundation for exploring the synthetic versatility of this compound in creating novel therapeutic agents and materials (Laroum et al., 2019).

Safety and Hazards

The compound is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO3/c1-20-14-7-9(15(17)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLNYLJMKZGOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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